2-phenyl-1-azaspiro[5.5]undecan-4-ol
描述
属性
IUPAC Name |
2-phenyl-1-azaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-14-11-15(13-7-3-1-4-8-13)17-16(12-14)9-5-2-6-10-16/h1,3-4,7-8,14-15,17-18H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFNFESRQAGJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CC(N2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
a) 1-Oxa-9-azaspiro[5.5]undecan-4-ol ()
- Structure : Replaces the nitrogen at position 1 with oxygen (1-oxa) and introduces nitrogen at position 7.
- Functional Impact : This modification alters electronic properties and hydrogen-bonding capacity. Derivatives of this scaffold (e.g., Eli Lilly’s LY2881835 analogs) exhibit potent FFA1 (GPR40) agonist activity, suggesting that oxygen/nitrogen positioning affects receptor interaction .
- Applications : Explored for type 2 diabetes treatment due to FFA1 activation.
b) 9-Ethyl-1-oxaspiro[5.5]undecan-4-ol ()
- Structure : Contains an ethyl group at position 9 and oxygen at position 1.
- Limited bioactivity data are available, but its structural simplicity suggests utility in prodrug design .
c) 4-Amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate ()
- Structure: Introduces an amino group at position 4 and a carboxylate ester at position 2.
- Functional Impact: The carboxylate enhances solubility, while the amino group may enable covalent binding to targets. Such derivatives are understudied but could serve as protease inhibitors .
Substituent Modifications
a) HE9 ()
- Structure : 9-[(3-Fluoropyridin-4-yl)methyl]-4-pyridin-2-yl-1-oxa-9-azaspiro[5.5]undecan-4-ol.
- Functional Impact : Fluorine and pyridine substituents improve metabolic stability and target affinity. HE9 is a bioactive insecticide, highlighting the role of aromatic heterocycles in agrochemical applications .
b) N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine ()
- Structure : Cyclopropylamine at position 9 and phenyl at position 3.
- Functional Impact : The cyclopropyl group enhances membrane permeability, while the phenyl group may stabilize π-π interactions. This compound was synthesized with moderate yield (30%) and resolved via HPLC, indicating challenges in stereochemical control .
c) 2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one ()
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : Positioning of heteroatoms (N/O) and substituents (e.g., aryl, alkyl) dictates target selectivity and pharmacokinetic properties. For instance, 1-oxa-9-aza derivatives show promise in diabetes therapy, while fluorinated pyridine analogs (HE9) excel in agrochemistry .
- Synthetic Challenges : Diastereomer separation () and low yields highlight the need for improved asymmetric synthesis methods.
- Unmet Opportunities : Derivatives with carboxylate or chloroacetyl groups () remain underexplored in drug discovery but offer unique reactivity for covalent inhibitor design.
常见问题
Q. What are the key considerations for synthesizing 2-phenyl-1-azaspiro[5.5]undecan-4-ol with high purity?
The synthesis of spirocyclic compounds like 2-phenyl-1-azaspiro[5.5]undecan-4-ol requires precise control of reaction parameters. For example, temperature (e.g., heating at 50°C for cyclization), solvent choice (e.g., isopropanol for Sm-mediated reductions), and reaction time (e.g., overnight stirring for ketone reductions) are critical for yield optimization . Purification often involves silica gel chromatography (e.g., 20% ethyl acetate in hexanes) to isolate diastereomers or remove byproducts . Contaminants like unreacted starting materials or oxidation products must be monitored via TLC (Rf values) or HPLC .
Q. How can researchers characterize the structural features of 2-phenyl-1-azaspiro[5.5]undecan-4-ol?
Structural confirmation relies on a combination of techniques:
- NMR spectroscopy : 1H and 13C NMR identify spirocyclic connectivity, hydroxyl group placement, and stereochemistry .
- Mass spectrometry : HR-MS or GC-MS validates molecular weight (e.g., C17H23NO2, ~273.37 g/mol) and fragmentation patterns .
- Chromatography : HPLC or GC assesses purity (>95% for biological assays) .
- X-ray crystallography (if feasible) resolves absolute stereochemistry .
Q. What biological targets are associated with 2-phenyl-1-azaspiro[5.5]undecan-4-ol?
Spirocyclic azaspiro compounds often target enzymes involved in inflammation or microbial pathways. For example:
- Soluble epoxide hydrolase (sEH) : Inhibition reduces inflammation .
- MmpL3 (mycobacterial membrane protein): Potential antitubercular activity .
- G-protein-coupled receptors (GPCRs) : Structural analogs modulate neurotransmitter binding .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in spirocyclic compound synthesis?
Low yields (e.g., 30% in diastereomeric mixtures ) often stem from competing side reactions or steric hindrance. Strategies include:
- Temperature modulation : Lower temperatures favor selectivity in cyclization steps .
- Catalyst screening : SmI2 or Lewis acids (e.g., BF3·OEt2) enhance ring-closing efficiency .
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
- Protecting groups : Temporarily shield reactive hydroxyl or amine groups during synthesis .
Q. How should contradictions in biological activity data between analogs be resolved?
Discrepancies may arise from stereochemical differences or assay conditions. For example:
- Stereochemistry : The 4-hydroxyl group in 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol significantly alters sEH inhibition compared to non-hydroxylated analogs .
- Assay validation : Compare activity across standardized assays (e.g., enzyme inhibition IC50 vs. cellular efficacy EC50) .
- Computational modeling : Dock analogs into target protein structures (e.g., sEH active site) to predict binding affinity .
Q. What methodologies are recommended for designing spirocyclic analogs with enhanced target specificity?
Rational design involves:
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., phenyl vs. benzyl groups) to probe hydrophobic interactions .
- Bioisosteric replacement : Replace the hydroxyl group with bioisosteres (e.g., fluorine or methyl) to improve metabolic stability .
- Conformational analysis : Use NMR or molecular dynamics to assess spirocyclic ring flexibility and target compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
